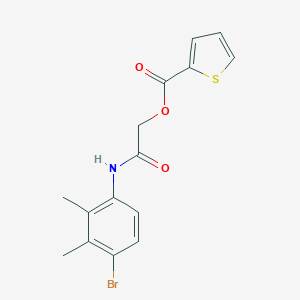
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as BRDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the activity of enzymes such as COX-2, which can lead to a decrease in inflammation and cancer cell proliferation. Physiologically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One direction is to further investigate its anticancer and anti-inflammatory properties and develop it into a potential therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, the use of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate as a building block for synthesizing organic semiconductors could lead to the development of new materials for electronic devices.
Méthodes De Synthèse
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-bromo-2,3-dimethylaniline and ethyl 2-bromoacetate in the presence of a base to form 2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl bromide. The bromide is then reacted with thiophene-2-carboxylic acid in the presence of a base to form 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate.
Applications De Recherche Scientifique
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In biochemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a building block for synthesizing organic semiconductors.
Propriétés
Nom du produit |
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C15H14BrNO3S |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3S/c1-9-10(2)12(6-5-11(9)16)17-14(18)8-20-15(19)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,17,18) |
Clé InChI |
ZPNDIBWCIPYNJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(3-chloro-4-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270845.png)
![6-bromo-N-[4-(2-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270846.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)